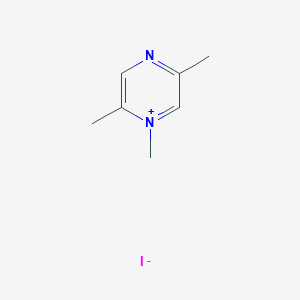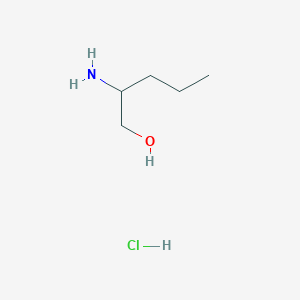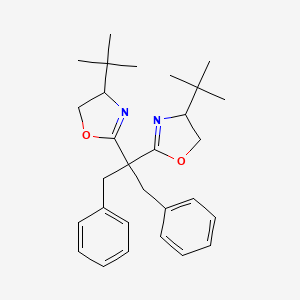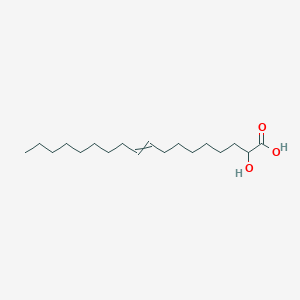
1,2,5-Trimethylpyrazin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Trimethylpyrazin-1-ium iodide is a chemical compound with the molecular formula C7H11IN2 and a molecular weight of 250.08 g/mol It is known for its unique structure, which includes a pyrazine ring substituted with three methyl groups and an iodide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,5-Trimethylpyrazin-1-ium iodide can be synthesized through the reaction of 1,2,5-trimethylpyrazine with an iodinating agent. The reaction typically involves the use of solvents such as ethanol or acetone and is carried out at elevated temperatures to facilitate the formation of the iodide salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may include purification steps such as recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,5-Trimethylpyrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the iodide salt back to its neutral form or other reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, cyanides, or thiolates in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce various substituted pyrazine compounds.
Wissenschaftliche Forschungsanwendungen
1,2,5-Trimethylpyrazin-1-ium iodide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1,2,5-trimethylpyrazin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and activity. For example, its antimicrobial properties may result from its interaction with microbial cell membranes, leading to disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,2,5-Trimethylpyrazin-1-ium iodide can be compared with other similar compounds, such as:
1,2,3-Trimethylpyrazin-1-ium iodide: Differing in the position of the methyl groups on the pyrazine ring.
1,2,4-Trimethylpyrazin-1-ium iodide: Another isomer with a different substitution pattern.
1,2,6-Trimethylpyrazin-1-ium iodide: Featuring methyl groups at different positions on the pyrazine ring.
Uniqueness: The position of the methyl groups can affect the compound’s stability, solubility, and interaction with other molecules .
Eigenschaften
Molekularformel |
C7H11IN2 |
|---|---|
Molekulargewicht |
250.08 g/mol |
IUPAC-Name |
1,2,5-trimethylpyrazin-1-ium;iodide |
InChI |
InChI=1S/C7H11N2.HI/c1-6-5-9(3)7(2)4-8-6;/h4-5H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CYHLAGSAEYWCOI-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CN=C(C=[N+]1C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12506895.png)

![2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile](/img/structure/B12506910.png)

![4-[2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B12506915.png)

![2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol](/img/structure/B12506919.png)
![(R)-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506924.png)
![3-(3,4-dichlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506927.png)
![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12506938.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12506945.png)


